molecular formula C8H11N3O2S B13227473 1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine

1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine

Katalognummer: B13227473
Molekulargewicht: 213.26 g/mol
InChI-Schlüssel: SESYKGKWBPAYLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine is a chemical compound with the molecular formula C₈H₁₁N₃O₂S. It is known for its complex structure and versatility in scientific research. This compound is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine involves several steps. One common synthetic route includes the reaction of 2-methanesulfonylpyrimidine with cyclopropanamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the compound’s quality .

Analyse Chemischer Reaktionen

1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved in its mechanism of action depend on the specific biological target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methanesulfonylpyrimidin-4-yl)cyclopropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and interactions with biological targets.

Eigenschaften

Molekularformel

C8H11N3O2S

Molekulargewicht

213.26 g/mol

IUPAC-Name

1-(2-methylsulfonylpyrimidin-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H11N3O2S/c1-14(12,13)7-10-5-2-6(11-7)8(9)3-4-8/h2,5H,3-4,9H2,1H3

InChI-Schlüssel

SESYKGKWBPAYLV-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=NC=CC(=N1)C2(CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.